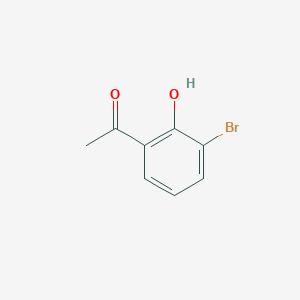

1-(3-Bromo-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYYOCANFXTCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449668 | |

| Record name | 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-05-1 | |

| Record name | 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS 1836-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Bromo-2-hydroxyphenyl)ethanone, CAS number 1836-05-1. It is a crucial intermediate in organic synthesis, particularly in the potential development of novel pharmaceutical agents. This document details its chemical and physical properties, provides established synthesis protocols, and summarizes available spectroscopic data. While its direct biological activity and specific roles in drug development are still emerging areas of research, this guide serves as a foundational resource for scientists working with this versatile molecule.

Chemical and Physical Properties

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom, a hydroxyl group, and an ethanone moiety.[1] These functional groups contribute to its reactivity and potential for further chemical modifications, making it a valuable building block in synthetic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1836-05-1 | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Physical Form | White to Pale-yellow to Yellow-brown Solid or Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature, in a dark, inert atmosphere | [3] |

| IUPAC Name | This compound | |

| Synonyms | 3'-Bromo-2'-hydroxyacetophenone, 2-Acetyl-6-bromophenol | [1] |

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ = 12.97 (s, 1H, OH), 7.73 (m, 2H, 4-H, 6-H), 6.82 (t, J = 7.9 Hz, 1H, 5-H), 2.66 (s, 3H, CH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ = 204.3 (C=O), 158.9 (C-2), 139.6 (C-4), 129.9 (C-6), 120.5 (C-1), 119.6 (C-5), 112.0 (C-3), 26.7 (CH₃) | [4] |

| Infrared (IR) (ATR) | 3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437 cm⁻¹ | [4] |

| Mass Spectrometry (MS) | m/z = 214 [M+], 216 [M+ + 2, 100%] | [4] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following are two common experimental protocols.

Fries Rearrangement of 2-Bromophenyl Acetate

This method involves the initial acetylation of 2-bromophenol followed by a Fries rearrangement to yield the desired product.

Experimental Protocol:

-

Acetylation of 2-Bromophenol: To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[2]

-

Stir the reaction mixture at room temperature for 1 hour.[2]

-

Remove the solvent by distillation under reduced pressure to obtain 2'-bromophenyl acetate (yield: 98%).[2]

-

Fries Rearrangement: Dissolve the resulting ester in 1,2-dichlorobenzene (100 mL) and add aluminum trichloride (11.3 g, 84.9 mmol).[2]

-

Heat the reaction mixture to 140 °C and stir for 3 hours.[2]

-

Upon completion, cool the reaction and acidify to a slightly acidic pH with ice and 10% hydrochloric acid.[2]

-

Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[2]

-

Combine the organic phases, dry with magnesium sulfate, and filter.[2]

-

Remove the dichloromethane by evaporation under reduced pressure.[2]

-

Purification: Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize the para-substituted by-product, which is then removed by filtration.[2]

-

The filtrate is passed through a silica gel column, washed with hexane, and then eluted with a mixture of dichloromethane and triethylamine (20:1).[2]

-

Evaporation of the eluate under reduced pressure affords the pure this compound (yield: 62%).[2]

Logical Workflow for Fries Rearrangement Synthesis

References

Unraveling the Molecular Weight of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and the methodology for calculating its precise molecular weight.

Executive Summary

This compound is a substituted aromatic ketone with significant potential in various chemical and pharmaceutical applications. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and overall research and development. The molecular formula for this compound is C8H7BrO2, and its calculated molecular weight is 215.04 g/mol .[1]

Molecular Composition and Structure

The structural formula of this compound reveals a phenyl ring substituted with a bromo group, a hydroxyl group, and an ethanone group. This specific arrangement of atoms dictates its chemical properties and, consequently, its molecular weight.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C8H7BrO2.[1]

Atomic Weights of Constituent Elements

The standard atomic weights of carbon, hydrogen, bromine, and oxygen are provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) |

| Carbon | C | 8 | 12.011[2][3] |

| Hydrogen | H | 7 | 1.008[4][5][6] |

| Bromine | Br | 1 | 79.904[7][8] |

| Oxygen | O | 2 | 15.999[9][10] |

Calculation Protocol

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(8 × 12.011) + (7 × 1.008) + (1 × 79.904) + (2 × 15.999) = 215.04 g/mol

This calculated value is consistent with experimentally determined and published values for this compound.[1][11]

Experimental Verification

The molecular weight of this compound can be experimentally verified using techniques such as mass spectrometry. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.

References

- 1. This compound | 1836-05-1 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. fiveable.me [fiveable.me]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

- 11. This compound | 1836-05-1 [sigmaaldrich.com]

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1-(3-Bromo-2-hydroxyphenyl)ethanone. The information presented is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 1836-05-1, is a substituted aromatic ketone.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1836-05-1 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [1] |

| Physical Form | White to pale-yellow to yellow-brown solid or liquid[3] |

| IUPAC Name | This compound[3] |

| Synonyms | 3-Bromo-2-hydroxyacetophenone, 2-Hydroxy-3-bromoacetophenone |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key quantitative data from these analyses are presented below.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.97 | s | 1H | OH |

| 7.73 | m | 2H | 4-H, 6-H |

| 6.82 | t (J = 7.9 Hz) | 1H | 5-H |

| 2.66 | s | 3H | CH₃ |

| Solvent: CDCl₃[4] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 204.3 | C=O |

| 158.9 | C-2 |

| 139.6 | C-4 |

| 129.9 | C-6 |

| 120.5 | C-1 |

| 119.6 | C-5 |

| 112.0 | C-3 |

| 26.7 | CH₃ |

| Solvent: CDCl₃[4] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3008, 2925 | C-H stretching |

| 2570 | O-H stretching (intramolecular hydrogen bonding) |

| 1643 | C=O stretching (ketone) |

| 1473, 1428 | Aromatic C=C stretching |

| 1364 | CH₃ bending |

| 1250 | C-O stretching |

| 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437 | Fingerprint region |

| Method: ATR[4] |

Mass Spectrometry

| m/z | Interpretation |

| 214 | [M]⁺ |

| 216 | [M+2]⁺ |

| 201, 199 | [M-CH₃]⁺ |

| 145, 143 | [M-COCH₃]⁺ |

| 92 | |

| 77 | |

| 63 | |

| The presence of bromine is indicated by the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.[4] |

Synthesis of this compound

The primary synthetic route to this compound is a two-step process commencing with the acetylation of 2-bromophenol, followed by a Fries rearrangement.[1]

Experimental Protocol

Step 1: Synthesis of 2-Bromophenyl acetate

-

To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[1]

-

Stir the reaction mixture at room temperature for 1 hour.[1]

-

Remove the solvent by distillation under reduced pressure to yield 2-bromophenyl acetate.[1]

Step 2: Fries Rearrangement to this compound

-

Dissolve the 2-bromophenyl acetate from Step 1 in 1,2-dichlorobenzene (100 mL).[1]

-

Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.[1]

-

Heat the reaction mixture to 140 °C and stir for 3 hours.[1]

-

Upon completion, cool the reaction and adjust to a slightly acidic pH by adding ice and 10% hydrochloric acid.[1]

-

Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

-

Combine the organic phases, dry with magnesium sulfate, and filter.[1]

-

Remove the dichloromethane by evaporation under reduced pressure.[1]

-

Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize and remove the para-substituted by-product by filtration.[1]

-

Filter the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene.[1]

-

Change the eluent to dichloromethane-triethylamine (20:1) to elute the product.[1]

-

Evaporate the eluent from the product-containing fractions under reduced pressure to afford pure this compound.[1]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone from 2-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromo-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from 2-bromophenol. The primary synthesis route involves a two-step process: the acetylation of 2-bromophenol to yield 2-bromophenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to produce the target compound. This document details the experimental protocols, presents quantitative data, and illustrates the key chemical transformations.

Synthesis Pathway Overview

The synthesis proceeds through two distinct stages:

-

Acetylation of 2-Bromophenol: The phenolic hydroxyl group of 2-bromophenol is acetylated using acetyl chloride in the presence of a base to form the ester, 2-bromophenyl acetate. This reaction is typically high-yielding.

-

Fries Rearrangement: The acetyl group of 2-bromophenyl acetate undergoes an intramolecular migration to the aromatic ring, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃). This rearrangement selectively yields this compound along with a para-substituted byproduct.[1][2][3]

The overall chemical transformation is depicted in the following workflow:

Caption: Overall synthesis workflow from 2-bromophenol.

Experimental Protocols

Step 1: Synthesis of 2-Bromophenyl acetate

This procedure details the acetylation of 2-bromophenol.

Materials:

-

2-Bromophenol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Acetyl Chloride (AcCl)

-

Triethylamine (Et₃N)

Procedure:

-

A solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) is prepared in a round-bottomed flask.[4][5]

-

Acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) are added dropwise to the solution.[4][5]

-

The reaction mixture is stirred at room temperature for 1 hour.[4][5]

-

The solvent is removed by distillation under reduced pressure to yield pure 2-bromophenyl acetate.[4][5]

Step 2: Fries Rearrangement to this compound

This procedure describes the rearrangement of 2-bromophenyl acetate to the final product.

Materials:

-

2-Bromophenyl acetate

-

1,2-Dichlorobenzene

-

Aluminum Trichloride (AlCl₃)

-

Ice

-

10% Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Hexane

-

Silica Gel

-

Dichloromethane-Triethylamine (20:1) eluent

Procedure:

-

The 2-bromophenyl acetate (12.18 g, 56.6 mmol) is dissolved in 1,2-dichlorobenzene (100 mL).[4][5]

-

Aluminum trichloride (11.3 g, 84.9 mmol) is added to the solution.[4][5]

-

The reaction mixture is heated to 140°C and stirred for 3 hours.[4][5]

-

Upon completion, the reaction is cooled, and ice and 10% hydrochloric acid are added until the solution is slightly acidic.[4][5]

-

The organic phase is separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL).[4][5]

-

The combined organic phases are dried with magnesium sulfate and filtered. Dichloromethane is removed by evaporation under reduced pressure.[4][5]

-

The crude product is treated with hexane (300 mL) and cooled to -20°C to crystallize the para-substituted byproduct, which is then removed by filtration.[4][5]

-

The filtrate is passed through a silica gel column and washed with hexane to remove 1,2-dichlorobenzene. The eluent is then changed to dichloromethane-triethylamine (20:1) to elute the final product.[4]

-

After evaporation of the eluent, pure this compound is obtained as a colorless oil.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process.

Table 1: Reaction Yields

| Step | Product | Starting Material | Yield (%) |

| 1 | 2-Bromophenyl acetate | 2-Bromophenol | 98%[4][5] |

| 2 | This compound | 2-Bromophenyl acetate | 62%[4][5] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[4] |

| Molecular Weight | 215.04 g/mol [4] |

| Appearance | Colorless oil[4][5] |

| IR (ATR, cm⁻¹) | 3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437[5] |

| ¹H NMR (CDCl₃, δ) | 12.97 (s, 1H, OH), 7.73 (m, 2H, 4-H, 6-H), 6.82 (t, J = 7.9 Hz, 1H, 5-H), 2.66 (s, 3H, CH₃)[5] |

| ¹³C NMR (CDCl₃, δ) | 204.3 (C=O), 158.9 (C-2), 139.6 (C-4), 129.9 (C-6), 120.5 (C-1), 119.6 (C-5), 112.0 (C-3), 26.7 (CH₃)[5] |

| Mass Spec. (m/z) | 214 [M+], 216 [M+ + 2, 100%], 201, 199, 143, 145, 92, 77, 63[5] |

| Elemental Analysis | Calculated for C₈H₇BrO₂: C, 44.68%; H, 3.28%. Found: C, 44.50%; H, 3.19%[5] |

Reaction Mechanism

The Fries rearrangement is a classic named reaction in organic chemistry.[3] The widely accepted mechanism involves the formation of an acylium ion intermediate.[3] In this specific synthesis, the aluminum trichloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, in an electrophilic aromatic substitution reaction. Subsequent workup with acid liberates the hydroxyl group to yield the final hydroxyaryl ketone product.

The preference for the ortho product, this compound, over the para-isomer is influenced by reaction conditions. Higher temperatures generally favor the formation of the ortho isomer, which can be attributed to the thermodynamic stability of the bidentate complex formed between the ortho product and the aluminum catalyst.[3]

Caption: Mechanism of the Fries rearrangement.

References

- 1. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 10.1039/J39700002596 | The Fries rearrangement of ortho-halogenophenyl acetates | chem960.com [chem960.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. This compound | 1836-05-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone via Fries Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone through the Fries rearrangement of 2-bromophenyl acetate. The document provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction to the Fries Rearrangement

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is a valuable tool for the synthesis of various pharmaceutical intermediates and other fine chemicals.[2] The rearrangement is ortho- and para-selective, and the regioselectivity can be influenced by factors such as temperature and the solvent used.[1][3] Generally, lower reaction temperatures favor the formation of the para-product, while higher temperatures favor the ortho-product.[3]

This guide focuses on the application of the Fries rearrangement for the specific synthesis of this compound, a valuable building block in organic synthesis.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds in two main stages: the esterification of 2-bromophenol to form 2-bromophenyl acetate, followed by the Fries rearrangement of the ester to yield the final product.

Reaction Mechanism

The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate.[1][3] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the aromatic ring, preferentially at the ortho and para positions. Subsequent hydrolysis liberates the hydroxyaryl ketone.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow involves the initial synthesis of the starting ester, followed by the rearrangement reaction and subsequent purification of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 10.0 | 57.8 | 1.0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 5.0 | 63.6 | 1.1 |

| Triethylamine | C₆H₁₅N | 101.19 | 6.44 | 63.6 | 1.1 |

| 2-Bromophenyl Acetate | C₈H₇BrO₂ | 215.04 | 12.18 | 56.6 | 1.0 |

| Aluminum Chloride | AlCl₃ | 133.34 | 11.3 | 84.9 | 1.5 |

| Table 1: Reactant Quantities for the Synthesis of this compound. |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| 2-Bromophenyl Acetate | C₈H₇BrO₂ | 215.04 | 12.18 | 98 |

| This compound | C₈H₇BrO₂ | 215.04 | 7.55 | 62 |

| Table 2: Product Yields. |

Detailed Experimental Protocols

The following protocols are based on a reported synthesis of this compound.[4]

Synthesis of 2-Bromophenyl Acetate

-

To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (6.44 g, 63.6 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent by distillation under reduced pressure to obtain pure 2-bromophenyl acetate.

Fries Rearrangement to this compound

-

Dissolve the resulting 2-bromophenyl acetate (12.18 g, 56.6 mmol) in 1,2-dichlorobenzene (100 mL).

-

Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.

-

Heat the reaction mixture to 140 °C and stir for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and quench by adding ice and 10% hydrochloric acid until the solution is slightly acidic.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry with magnesium sulfate, and filter.

-

Remove the dichloromethane by evaporation under reduced pressure.

-

Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize the para-substituted by-product, which is then removed by filtration.

-

Filter the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene.

-

Elute the product using a mixture of dichloromethane and triethylamine (20:1).

-

Evaporate the eluent under reduced pressure to afford pure this compound as a colorless oil.

Characterization of this compound

The structure of the final product can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Values |

| IR (ATR, cm⁻¹) | 3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437[5] |

| ¹H NMR (CDCl₃, δ ppm) | 12.97 (s, 1H, OH), 7.73 (m, 2H, Ar-H), 6.82 (t, J = 7.9 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃)[5] |

| ¹³C NMR (CDCl₃, δ ppm) | 204.3 (C=O), 158.9 (C-OH), 139.6 (Ar-C), 129.9 (Ar-C), 120.5 (Ar-C), 119.6 (Ar-C), 112.0 (C-Br), 26.7 (CH₃)[5] |

| Mass Spectrum (m/z) | 214 [M]⁺, 216 [M+2]⁺[5] |

| Table 3: Spectroscopic Data for this compound. |

Conclusion

The Fries rearrangement provides an effective method for the synthesis of this compound from readily available starting materials. The reaction conditions can be optimized to favor the desired ortho-acylated product. The detailed protocol and characterization data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of catalyst systems and reaction conditions may lead to improved yields and selectivity, enhancing the utility of this important transformation.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS No. 1836-05-1). The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in various synthetic applications, including drug discovery.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol [1] Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3008, 2925, 2570 | O-H stretch (intramolecular hydrogen-bonded) |

| 1643 | C=O stretch (ketone) |

| 1473, 1428 | C=C stretch (aromatic) |

| 1364 | C-H bend (methyl) |

| 1250 | C-O stretch (phenol) |

| 1146, 1071 | C-H in-plane bend (aromatic) |

| 968, 836, 775, 738 | C-H out-of-plane bend (aromatic) |

| 627, 595 | C-Br stretch |

Data sourced from Guidechem.[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 12.97 | s | 1H | OH | - |

| 7.73 | m | 2H | 4-H, 6-H | - |

| 6.82 | t | 1H | 5-H | 7.9 |

| 2.66 | s | 3H | CH₃ | - |

Solvent: CDCl₃. Data sourced from Guidechem.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 204.3 | C=O |

| 158.9 | C-2 |

| 139.6 | C-4 |

| 129.9 | C-6 |

| 120.5 | C-1 |

| 119.6 | C-5 |

| 112.0 | C-3 |

| 26.7 | CH₃ |

Solvent: CDCl₃. Data sourced from Guidechem.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment | Relative Intensity (%) |

| 214 | [M]⁺ | - |

| 216 | [M+2]⁺ | 100 |

| 201, 199 | [M-CH₃]⁺ | - |

| 143, 145 | [M-COCH₃]⁺ | - |

| 92 | [C₆H₄O]⁺ | - |

| 77 | [C₆H₅]⁺ | - |

| 63 | [C₅H₃]⁺ | - |

Data sourced from Guidechem.[2]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) is placed in a round-bottom flask. To this solution, acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) are added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed by distillation under reduced pressure to yield 2'-bromophenyl acetate.[1]

The resulting ester is dissolved in 1,2-dichlorobenzene (100 mL), and aluminum trichloride (11.3 g, 84.9 mmol) is added. The mixture is heated to 140 °C and stirred for 3 hours. After completion, the reaction is quenched by adding ice and 10% hydrochloric acid until the solution is slightly acidic. The organic phase is separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are dried with magnesium sulfate and filtered. The solvent is removed by evaporation under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and triethylamine (20:1), to afford the pure product as a colorless oil.[1][2]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) method.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) source.[2]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. A visual representation of the molecular structure and proton assignments is included to facilitate a deeper understanding of the spectral data.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The spectral data is summarized in the table below, providing a clear and quantitative overview of the proton environments within the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| OH | 12.97 | Singlet (s) | - | 1H |

| H-6 | 7.73 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-4 | 7.73 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_para ≈ 0.5 | 1H |

| H-5 | 6.82 | Triplet (t) | 7.9 | 1H |

| CH₃ | 2.66 | Singlet (s) | - | 3H |

Note: The signals for H-4 and H-6 are reported together as a multiplet at 7.73 ppm in some literature.[1] A more detailed analysis suggests they are two distinct but overlapping doublet of doublets.

Spectral Interpretation and Structural Confirmation

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The downfield singlet at 12.97 ppm is indicative of a strongly deshielded hydroxyl proton, likely due to intramolecular hydrogen bonding with the adjacent carbonyl group. The aromatic region between 6.80 and 7.80 ppm shows signals for the three protons on the benzene ring. The proton at the 5-position (H-5) appears as a triplet at 6.82 ppm with a coupling constant of 7.9 Hz, resulting from coupling to the two neighboring ortho protons (H-4 and H-6).[1]

The protons at the 4 and 6-positions (H-4 and H-6) are reported as a multiplet at 7.73 ppm.[1] A more detailed interpretation, based on typical aromatic coupling constants, would resolve this multiplet into two overlapping doublet of doublets.[2] H-6 would be split by H-5 (ortho coupling, J ≈ 8.0 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz). Similarly, H-4 would be split by H-5 (ortho coupling, J ≈ 8.0 Hz) and H-6 (meta coupling, J ≈ 1.5 Hz). The acetyl group's methyl protons (CH₃) appear as a sharp singlet at 2.66 ppm, integrating to three protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of the ¹H NMR spectrum of this compound, based on standard laboratory procedures.[3][4][5][6]

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][7]

-

The sample is vortexed until fully dissolved.

-

The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

2. NMR Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃.[6][8] The magnetic field homogeneity is optimized by shimming on the locked signal to ensure high resolution.[6]

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 2-4 s.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in the data table.

Caption: Molecular structure of this compound with proton assignments.

References

- 1. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To [chem.rochester.edu]

- 5. organomation.com [organomation.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

In-Depth 13C NMR Analysis of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone. This document outlines the experimental procedures for sample preparation and data acquisition, presents a detailed interpretation of the spectral data, and includes a structural representation with corresponding chemical shift assignments. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. The structural elucidation of such molecules is fundamental to understanding their reactivity and potential biological activity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of the carbon atoms, it is possible to confirm the structure of the compound and gain insights into the electronic environment of each carbon nucleus. This guide will focus on the specific 13C NMR spectral features of this compound.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the subsequent 13C NMR analysis.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-bromophenol.[1][2]

Step 1: Acetylation of 2-Bromophenol

To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) are added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield 2'-bromophenylacetate.[1][2]

Step 2: Fries Rearrangement

The crude 2'-bromophenylacetate is dissolved in 1,2-dichlorobenzene (100 mL), and aluminum chloride (11.3 g, 84.9 mmol) is added. The mixture is heated to 140°C and stirred for 3 hours. After cooling, ice and 10% hydrochloric acid are added until the solution is slightly acidic. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound as a colorless oil.[1][2]

13C NMR Data Acquisition

The 13C NMR spectrum of this compound was recorded on a spectrometer operating at a frequency of 100 MHz for the 13C nucleus. The sample was dissolved in deuterated chloroform (CDCl3), and tetramethylsilane (TMS) was used as an internal standard.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 204.3 |

| C-2 | 158.9 |

| C-4 | 139.6 |

| C-6 | 129.9 |

| C-1 | 120.5 |

| C-5 | 119.6 |

| C-3 | 112.0 |

| CH3 | 26.7 |

Note: The carbon numbering corresponds to the IUPAC nomenclature for the phenyl ring, with C-1 being the carbon attached to the acetyl group.

Results and Discussion

The 13C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The signal at 204.3 ppm is characteristic of a ketone carbonyl carbon.[1]

-

Aromatic Carbons:

-

The signal at 158.9 ppm is assigned to C-2, the carbon bearing the hydroxyl group. This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom.[1]

-

The signal at 112.0 ppm is assigned to C-3, the carbon attached to the bromine atom. The shielding effect of the bromine atom results in an upfield shift compared to the other aromatic carbons.[1]

-

The signals at 139.6 ppm, 129.9 ppm, 120.5 ppm, and 119.6 ppm are assigned to the remaining aromatic carbons (C-4, C-6, C-1, and C-5, respectively).[1] The specific assignments are based on established substituent effects in substituted acetophenones.[3][4]

-

-

Methyl Carbon (CH3): The signal at 26.7 ppm is assigned to the methyl carbon of the acetyl group.[1]

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the corresponding 13C NMR chemical shift assignments.

Caption: Molecular structure and 13C NMR assignments of this compound.

References

Mass Spectrometry of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-(3-Bromo-2-hydroxyphenyl)ethanone (C₈H₇BrO₂), a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery pipelines. This document outlines the compound's mass spectral data, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Core Data Presentation

The mass spectrometric analysis of this compound yields a distinct pattern of ionic fragments. The quantitative data from its mass spectrum is summarized in the table below. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Relative Intensity (%) | Notes |

| 214 | [M]⁺ (with ⁷⁹Br) | - | Molecular ion |

| 216 | [M+2]⁺ (with ⁸¹Br) | 100 | Base peak, confirming the presence of one bromine atom |

| 199 | [M - CH₃]⁺ (with ⁷⁹Br) | - | Loss of a methyl group |

| 201 | [M - CH₃]⁺ (with ⁸¹Br) | - | Loss of a methyl group |

| 143 | [M - COCH₃ - Br]⁺ ? | - | Putative fragment |

| 145 | [M - COCH₃ - Br]⁺ ? | - | Putative fragment |

| 92 | - | - | Putative fragment |

| 77 | [C₆H₅]⁺ | - | Phenyl cation |

| 63 | - | - | Putative fragment |

Table 1: Summary of Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following section details a generalized yet comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and effective method for volatile and semi-volatile organic compounds.

Sample Preparation

A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized for the instrument's sensitivity, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions

-

Injector: The sample is introduced into a heated injector, typically set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280°C). A splitless or split injection mode can be used depending on the sample concentration.

-

Carrier Gas: High-purity helium is commonly used as the carrier gas at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating the analyte from any impurities.

-

Oven Temperature Program: A temperature gradient is employed to ensure good chromatographic separation. A typical program might start at a lower temperature (e.g., 50°C) for a short hold, followed by a ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) is the standard method for this type of compound.[2]

-

Ion Source Temperature: The ion source is typically maintained at a temperature of 200-230°C to prevent condensation of the analyte.

-

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible mass spectrum.[2][3]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

The workflow for this experimental protocol is illustrated in the diagram below.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows predictable pathways for aromatic ketones. The most prominent fragmentation is the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable acylium ion. The presence of the bromine atom is a key feature, resulting in isotopic peaks for bromine-containing fragments.

The logical relationship of the key fragmentation steps is depicted in the following diagram:

References

An In-depth Technical Guide to the FT-IR Spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone. It includes an interpretation of the principal vibrational modes, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.

Introduction

This compound is an aromatic ketone of significant interest in synthetic chemistry and drug development. Its molecular structure comprises a benzene ring substituted with a hydroxyl group, an acetyl group, and a bromine atom. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. This guide will elucidate the key features of the FT-IR spectrum of this compound, enabling its unambiguous identification and characterization.

FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group significantly influences the position and shape of their respective stretching bands.

The principal absorption peaks are summarized in the table below. These assignments are based on established group frequency correlations and data from analogous compounds, such as 2'-hydroxyacetophenone.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100 - 3000 | C-H Stretching | Aromatic C-H | Medium |

| ~2970 - 2850 | C-H Stretching | Methyl (CH₃) | Medium |

| ~3200 - 2500 | O-H Stretching | Phenolic -OH (Intramolecular H-bonded) | Broad, Medium |

| ~1645 | C=O Stretching | Ketone (Aryl-C=O, H-bonded) | Strong |

| ~1600, ~1450 | C=C Stretching | Aromatic Ring | Medium to Strong |

| ~1360 | C-H Bending | Methyl (CH₃) | Medium |

| ~1250 | C-O Stretching | Phenolic C-O | Strong |

| ~650 - 550 | C-Br Stretching | Aryl-Br | Medium to Weak |

Key Interpretive Points:

-

Hydroxyl (O-H) Stretch: The phenolic O-H group is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group. This interaction causes the O-H stretching band to appear as a very broad absorption in the 3200-2500 cm⁻¹ region, which is a characteristic feature for ortho-hydroxyaryl ketones.

-

Carbonyl (C=O) Stretch: Conjugation with the aromatic ring and the intramolecular hydrogen bonding lowers the frequency of the ketone's C=O stretching vibration.[2] It is expected to appear at a lower wavenumber (around 1645 cm⁻¹) compared to a non-conjugated ketone (typically ~1715 cm⁻¹).[2]

-

Aromatic C=C and C-H Stretches: The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹.[2][3]

-

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected in the lower frequency "fingerprint region" of the spectrum, typically between 650 and 550 cm⁻¹.[4]

Experimental Protocols

To obtain a high-quality FT-IR spectrum of a solid sample like this compound, several techniques can be employed. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[5]

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.[5][6]

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer

Procedure:

-

Grind the Sample: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[6] Grind the sample to a fine powder.

-

Mix with KBr: Add 100-200 mg of dry KBr powder to the mortar.[6] Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion and reduce particle size.

-

Assemble the Die: Transfer the powder mixture into the pellet die.

-

Press the Pellet: Place the die into a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]

-

Acquire Spectrum: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first to correct for atmospheric and matrix absorptions.[5]

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a popular and rapid method that requires minimal sample preparation.[5]

Materials and Equipment:

-

This compound sample

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent (e.g., isopropanol or acetone) for cleaning

Procedure:

-

Clean the ATR Crystal: Before analysis, ensure the ATR crystal surface is clean. Wipe it gently with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

-

Acquire Background Spectrum: With the clean, empty ATR crystal, record a background spectrum. This will account for the absorbance of the crystal and the ambient environment.

-

Apply the Sample: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[6]

-

Apply Pressure: Use the instrument's pressure clamp to press the solid firmly and evenly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[6]

-

Acquire Sample Spectrum: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean Up: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the characterization of a solid organic compound using FT-IR spectroscopy, from sample preparation to final data interpretation.

Caption: Workflow for FT-IR analysis of a solid sample.

Molecular Structure

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-2-hydroxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document provides a summary of the available qualitative solubility information, alongside detailed, standardized experimental protocols for the quantitative determination of its solubility. Furthermore, a visualization of the synthetic and purification workflow for this compound is presented to aid researchers in its handling and application.

Introduction

This compound (CAS No. 18362-37-3) is a substituted acetophenone derivative. Its chemical structure, featuring a bromo and a hydroxyl group on the phenyl ring, suggests a moderate polarity which influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in drug discovery and materials science. The hydroxyl group allows for hydrogen bonding, while the bromo-substituted phenyl ring contributes to its lipophilicity. This guide aims to provide a foundational understanding of its solubility characteristics and to equip researchers with the necessary protocols to conduct their own quantitative assessments.

Solubility Data

A thorough search of scientific databases and literature reveals a lack of specific quantitative solubility data for this compound. However, qualitative information can be inferred from its synthesis and purification procedures, as well as from data on structurally similar compounds.

Table 1: Qualitative and Comparative Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility of this compound | Comparative Data for Related Compounds |

| Halogenated | Dichloromethane | CH₂Cl₂ | Soluble (used as a solvent in synthesis and extraction)[1][2] | 2-Bromo-3′-hydroxyacetophenone is soluble in Dichloromethane[3]. |

| Halogenated | 1,2-Dichlorobenzene | C₆H₄Cl₂ | Soluble (used as a high-boiling solvent in synthesis)[1][2] | Data not available. |

| Aliphatic Hydrocarbon | Hexane | C₆H₁₄ | Sparingly soluble to insoluble (used for crystallization of by-products)[1][2] | Acetophenone is moderately soluble (~15 g/100 mL at 25°C). |

| Polar Aprotic | Acetone | C₃H₆O | Expected to be soluble. | Acetophenone is freely soluble. |

| Polar Protic | Methanol | CH₃OH | Expected to be soluble. | 2-Bromo-3′-hydroxyacetophenone is soluble in Methanol[3]. |

| Polar Protic | Ethanol | C₂H₅OH | Expected to be soluble. | Acetophenone is fully miscible. |

| Ester | Ethyl Acetate | C₄H₈O₂ | Expected to be soluble. | 2-Bromo-3′-hydroxyacetophenone is soluble in Ethyl Acetate[3]. |

| Ether | Diethyl Ether | (C₂H₅)₂O | Expected to be soluble. | Acetophenone is freely soluble. |

Note: "Expected to be soluble" is an inference based on the principles of "like dissolves like" and the known solubility of similar compounds.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following established methods can be employed to determine the solubility of this compound in various organic solvents.

Isothermal Saturation Method followed by Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.00 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Solvent Evaporation: Place the container with the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until the solvent has completely evaporated.

-

Mass Determination: Once the solvent is fully evaporated, reweigh the container with the dried solute. The difference in mass corresponds to the mass of this compound that was dissolved in the withdrawn volume of the solvent.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of sample withdrawn) x 100

Perform the experiment in triplicate to ensure the reproducibility of the results.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a significant UV-Vis absorbance at a wavelength where the solvent is transparent.

Procedure:

-

Preparation of a Calibration Curve: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method.

-

Sample Preparation and Measurement: Withdraw a small, known volume of the clear, saturated supernatant. Dilute this sample with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound, from which qualitative solubility information can be derived.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

References

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone: Safety, Handling, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a valuable intermediate in organic synthesis. The document details its physicochemical properties, comprehensive safety and handling procedures, a detailed synthesis protocol, and insights into its potential biological activities based on structurally related compounds. This guide is intended to equip researchers and drug development professionals with the essential knowledge for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a substituted acetophenone. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1836-05-1 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to pale-yellow or yellow-brown solid or liquid | |

| Melting Point | 33°C | [2] |

| Boiling Point | 252.3 ± 25.0 °C (Predicted) | [2] |

| Density | 1.586 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature. Keep in a dark place, under an inert atmosphere. | [2] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling. The following tables summarize its GHS classification and associated precautionary statements.[3]

GHS Hazard Classification

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Acute toxicity, Dermal | Category 4 |

| Acute toxicity, Inhalation | Category 4 |

| Skin irritation | Category 2 |

| Serious eye irritation | Category 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements

| Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |

A detailed breakdown of precautionary statements can be found in the corresponding Safety Data Sheet (SDS).

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Take off contaminated clothing and wash it before reuse.[3]

Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[3]

-

Skin Protection: Wear protective gloves and impervious clothing.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]

First Aid Measures

In case of exposure, follow these first-aid measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Toxicological and Ecotoxicological Information

Toxicological Data

Quantitative toxicological data, such as LD50 values, for this compound are not available in the reviewed literature.[3] The GHS classification indicates that the substance is harmful if swallowed, in contact with skin, or inhaled.[3]

Ecotoxicological Data

There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, algae, or its persistence and degradability in the environment.[3]

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound.[4]

Materials:

-

2-Bromophenol

-

Acetyl chloride

-

Triethylamine

-

Anhydrous dichloromethane

-

1,2-Dichlorobenzene

-

Aluminum trichloride

-

10% Hydrochloric acid

-

Magnesium sulfate

-

Hexane

-

Silica gel

-

Dichloromethane-triethylamine (20:1)

Procedure:

-

Acetylation of 2-Bromophenol:

-

To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent by distillation under reduced pressure to obtain 2'-bromophenyl acetate.

-

-

Fries Rearrangement:

-

Dissolve the resulting 2'-bromophenyl acetate in 1,2-dichlorobenzene (100 mL).

-

Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.

-

Heat the reaction mixture to 140°C and stir for 3 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and add ice and 10% hydrochloric acid until the solution is slightly acidic.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry with magnesium sulfate, and filter.

-

Remove the dichloromethane by evaporation under reduced pressure.

-

Treat the crude product with hexane (300 mL) and cool to -20°C to crystallize and remove the para-substituted by-product by filtration.

-

Filter the filtrate through a silica gel column, washing with hexane to remove 1,2-dichlorobenzene.

-

Change the eluent to dichloromethane-triethylamine (20:1) to elute the product.

-

Evaporate the eluate under reduced pressure to afford pure this compound.

-

Caption: Synthesis workflow for this compound.

Protocol for Assessing Anti-inflammatory Activity (Hypothetical)

While no specific biological activity data for this compound was found, a structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways. Based on this, a hypothetical experimental protocol to assess the anti-inflammatory activity of this compound is provided below.

Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for nitrite determination

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Production Assay:

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

-

Cytokine Production Assay:

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

Assess the cytotoxicity of this compound on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

-

-

Western Blot Analysis for NF-κB and MAPK Pathways:

-

For mechanistic studies, treat cells for shorter time points (e.g., 30-60 minutes).

-

Prepare cell lysates and perform Western blot analysis to detect the phosphorylation of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, JNK, ERK) pathways.

-

Potential Biological Activity and Signaling Pathways

Based on the activity of the structurally related compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, it is plausible that this compound may also exhibit anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways:

Inflammatory stimuli, such as LPS, can activate signaling cascades that lead to the activation of transcription factors like NF-κB and the phosphorylation of MAP kinases. This results in the production of pro-inflammatory mediators. The hypothetical inhibitory action of this compound on these pathways is depicted in the following diagram.

Caption: Hypothetical mechanism of anti-inflammatory action.

This guide provides a foundational understanding of this compound. Researchers should always consult the most recent Safety Data Sheet before use and perform their own risk assessments. The information on biological activity is based on a structurally similar compound and should be experimentally verified for this compound itself.

References

1-(3-Bromo-2-hydroxyphenyl)ethanone suppliers and pricing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement, properties, and synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS No. 1836-05-1), a key building block in pharmaceutical and chemical research.

Overview and Availability

This compound is a substituted acetophenone derivative. Its chemical structure, featuring a bromine and a hydroxyl group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. The compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs.

Supplier and Purchasing Information

The following table summarizes prominent suppliers of this compound. Availability and pricing are subject to change and may vary based on purity and quantity.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich | 97% | 250 mg, 1 g, 5 g | $28.75 (250 mg), $34.50 (1 g), $69.00 (5 g)[1] | Ships in 10 days from Aldrich Partner.[1] |

| BLD Pharm | - | - | Request a Quote | Special offers may be available for online orders.[2] |

| ChemicalBook | 99% | grams | Starting from $1.00/g[3] | Connects with various manufacturers.[3] |

| Guidechem | - | 1g, 5g, 10g, 50g, 100g, 500g | Request a Quote | Lists multiple suppliers including Hebei Yanxi Chemical Co.,Ltd.[4] |

| SynQuest Laboratories, Inc. | - | - | Request a Quote | Listed on Guidechem.[4] |

| Accela ChemBio Co.,Ltd. | - | - | Request a Quote | Listed on ChemicalBook.[3] |

| Shanghai Hanhong Scientific Co.,Ltd. | - | - | Request a Quote | Listed on ChemicalBook.[3] |

Technical Specifications

Key technical data for this compound are provided below.

| Property | Value | Source |

| CAS Number | 1836-05-1 | [1][3][5] |

| Molecular Formula | C8H7BrO2 | [3][5] |

| Molecular Weight | 215.04 g/mol | [3][5] |

| Purity | ≥97% to 99% | [1][3] |

| Appearance | White to Pale-yellow to Yellow-brown Solid or Liquid | [1] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | XPYYOCANFXTCKX-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD08236725 | [3] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are summaries of common laboratory-scale preparations.

Synthesis from 2-Bromophenol

This two-step process involves the acetylation of 2-bromophenol followed by a Fries rearrangement.

-

Acetylation of 2-Bromophenol: A solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) is treated with acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol). The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield 2'-bromophenyl acetate.[3]

-

Fries Rearrangement: The resulting ester is dissolved in 1,2-dichlorobenzene (100 mL), and aluminum trichloride (11.3 g, 84.9 mmol) is added. The mixture is heated to 140°C and stirred for 3 hours.[3]

-

Workup and Purification: After cooling, the reaction is quenched with ice and 10% hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried and concentrated. The crude product is purified by crystallization from hexane to remove the para-substituted by-product, followed by silica gel column chromatography to afford the pure this compound.[3]

Bromination of 1-(2-hydroxyphenyl)ethanone

This method utilizes N-Bromosuccinimide (NBS) as a brominating agent.

-

Reaction Setup: N-Bromosuccinimide (5.25 g, 29.5 mmol) is added at 0°C to a mixture of 1-(2-hydroxyphenyl)ethanone (4.00 g, 29.5 mmol) and diisopropylamine (0.42 mL, 2.95 mmol) in carbon disulfide (50 mL).[4]

-

Reaction Execution: The mixture is stirred for 1 hour at room temperature.[4]

-

Workup and Purification: Water is added to the reaction mixture, and the product is extracted with ethyl acetate. The organic extract is washed, dried, and concentrated. The residue is then purified by silica gel column chromatography to yield the final product.[4]

Related Signaling Pathway Analysis

While direct studies on the signaling pathways affected by this compound are limited, research on a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] , provides insights into potential biological activities. This compound has been shown to suppress pro-inflammatory responses in activated microglia by inhibiting the NF-κB and MAPK signaling pathways.[6] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and various pro-inflammatory cytokines.[6]

Caption: Inhibition of pro-inflammatory pathways by a related compound.

Procurement Workflow

The process of acquiring this compound for research purposes typically follows the workflow illustrated below.

Caption: General workflow for chemical procurement.

References

- 1. This compound | 1836-05-1 [sigmaaldrich.com]

- 2. 1836-05-1|this compound|BLD Pharm [bldpharm.com]